molecular formula C9H10FNO2 B15240693 2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid

Katalognummer: B15240693
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: WTPNPSXBBHSZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid is a chemical compound that features a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and a fluoroacetic acid moiety at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation.

Another method involves palladium-catalyzed cross-coupling reactions. This approach uses halopyridines and tetraalkoxydiborane or dialkoxyhydroborane as reagents, with palladium serving as the catalyst to promote the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit key enzymes in metabolic pathways, leading to altered cellular functions and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid is unique due to the presence of both the fluoroacetic acid and the dimethylpyridine moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H10FNO2

Molekulargewicht

183.18 g/mol

IUPAC-Name

2-(2,6-dimethylpyridin-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-3-7(4-6(2)11-5)8(10)9(12)13/h3-4,8H,1-2H3,(H,12,13)

InChI-Schlüssel

WTPNPSXBBHSZLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)C)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.